
Epitestosterone Sulfate-d3 Triethylamine Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epitestosterone Sulfate-d3 Triethylamine Salt is a derivative of epitestosterone . Epitestosterone is the 17-alpha isomer of testosterone, derived from pregnenolone via the delta5-steroid pathway, and via 5-androstene-3-beta,17-alpha-diol .
Physical And Chemical Properties Analysis
The molecular weight of Epitestosterone Sulfate-d3 Triethylamine Salt is 472.7 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 5 . The exact mass is 472.30502488 g/mol and the monoisotopic mass is also 472.30502488 g/mol . The topological polar surface area is 92.3 Ų . The heavy atom count is 32 . The complexity of the compound is 746 .
Applications De Recherche Scientifique
Apoptosis Research
Epitestosterone Sulfate-d3 Triethylamine Salt is used in apoptosis research . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. It plays a crucial role in developing and maintaining the health of the body by eliminating old cells, unnecessary cells, and unhealthy cells.
Biochemical Assay Reagents
This compound is used as a biochemical assay reagent . Biochemical assays are analytical procedures that combine a biological material with a chemical reagent to produce a measurable signal related to the concentration of the analyte in the sample.
Endothelin Receptor Research
It is used in the research of endothelin receptors . Endothelin receptors are a type of G protein-coupled receptor that are located in various tissues, including the vascular smooth muscle where they play a role in vasoconstriction, vasodilation, and cell proliferation.
GCGR Research
Epitestosterone Sulfate-d3 Triethylamine Salt is used in the research of the glucagon receptor (GCGR) . GCGR is a 62 kDa protein that is a member of the class B G-protein coupled family of receptors, and is located on the surface of liver and kidney cells in humans, where it binds glucagon.
GLP Receptor Research
This compound is used in the research of the glucagon-like peptide-1 (GLP-1) receptor . The GLP-1 receptor is a major pharmacological target in the treatment of type 2 diabetes.
Integrin Research
Epitestosterone Sulfate-d3 Triethylamine Salt is used in integrin research . Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion.
Isotope-Labeled Compounds Research
This compound is used in the research of isotope-labeled compounds . Isotope-labeled compounds are chemical compounds in which one or more atoms have been replaced by an isotope.
PI3K Research
Epitestosterone Sulfate-d3 Triethylamine Salt is used in the research of phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mécanisme D'action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Epitestosterone Sulfate-d3 Triethylamine Salt involves the sulfation of Epitestosterone-d3 followed by the formation of triethylamine salt.", "Starting Materials": ["Epitestosterone-d3", "Sulfur trioxide-trimethylamine complex", "Triethylamine"], "Reaction": [ "Epitestosterone-d3 is dissolved in dichloromethane", "Sulfur trioxide-trimethylamine complex is added to the solution", "The mixture is stirred at room temperature for 1 hour", "Triethylamine is added to the reaction mixture", "The mixture is stirred for an additional 30 minutes", "The product is isolated by filtration and dried under vacuum" ] } | |
Numéro CAS |
182296-44-2 |
Nom du produit |
Epitestosterone Sulfate-d3 Triethylamine Salt |
Formule moléculaire |
C25H43NO5S |
Poids moléculaire |
472.699 |
Nom IUPAC |
N,N-diethylethanamine;[(8R,9S,10R,13S,14S,17R)-16,16,17-trideuterio-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H28O5S.C6H15N/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(24-25(21,22)23)19(15,2)10-8-16(14)18;1-4-7(5-2)6-3/h11,14-17H,3-10H2,1-2H3,(H,21,22,23);4-6H2,1-3H3/t14-,15-,16-,17+,18-,19-;/m0./s1/i6D2,17D; |
Clé InChI |
AGRILWRSYZNKSA-KUUOEBSESA-N |
SMILES |
CCN(CC)CC.CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=CC(=O)CCC34C |
Synonymes |
(17α)-17-(Sulfooxy)androst-4-en-3-one-d3 N,N-diethylethanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,6R)-3,4,5-trihydroxy-6-[4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B584697.png)

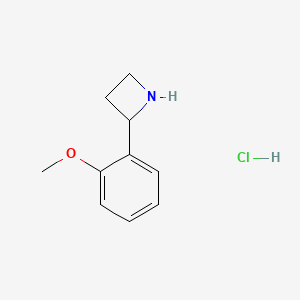


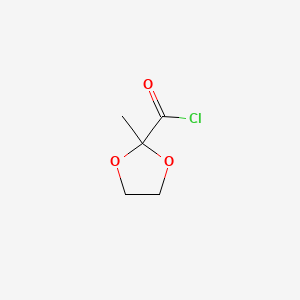
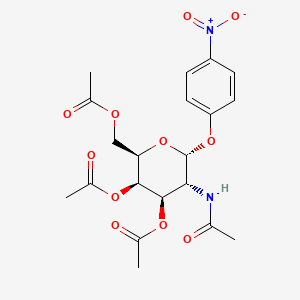
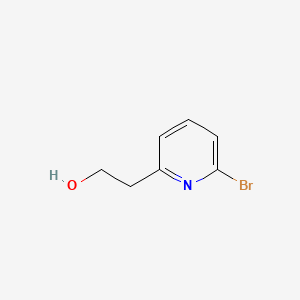

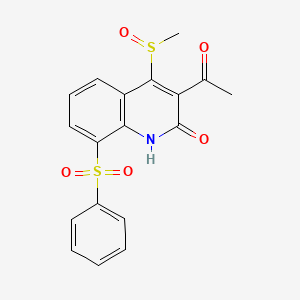
![2-[3,5-Bis(trifluoromethyl)phenyl]azetidine Hydrochloride](/img/structure/B584717.png)